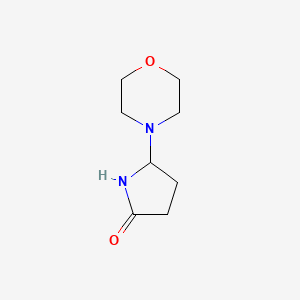
4-(5-Oxopyrrolidin-2-yl)-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Morpholinopyrrolidin-2-one is a heterocyclic compound that features both morpholine and pyrrolidinone moieties. This compound is part of the broader class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of both morpholine and pyrrolidinone rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines under visible light conditions .
Industrial Production Methods
Industrial production of 5-Morpholinopyrrolidin-2-one typically involves large-scale synthesis using cost-effective and efficient methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, makes this approach attractive for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Morpholinopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Morpholinopyrrolidin-2-one include oxidizing agents like Oxone and copper salts as promoters . The conditions for these reactions are typically mild, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from the reactions of 5-Morpholinopyrrolidin-2-one include various pyrrolidinone derivatives, which are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
5-Morpholinopyrrolidin-2-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Morpholinopyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which is associated with its anticancer activity . The versatility of the pyrrolidinone scaffold allows for the design of derivatives with different biological profiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 5-Morpholinopyrrolidin-2-one include:
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug discovery.
Prolinol: A derivative of pyrrolidine with significant biological applications.
Uniqueness
The uniqueness of 5-Morpholinopyrrolidin-2-one lies in its dual morpholine and pyrrolidinone rings, which provide a versatile scaffold for the development of bioactive molecules. This dual functionality enhances its reactivity and allows for the design of compounds with specific biological activities.
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
5-morpholin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-2-1-7(9-8)10-3-5-12-6-4-10/h7H,1-6H2,(H,9,11) |
InChI-Schlüssel |
VJWVHNUQHJJWRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


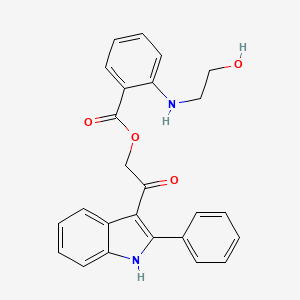
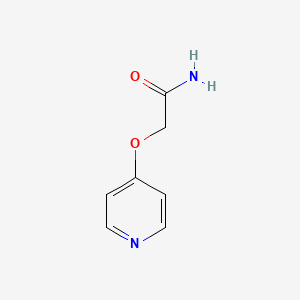
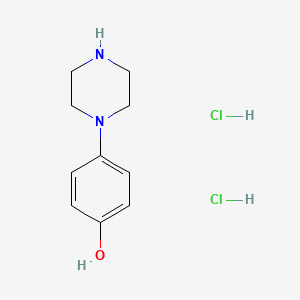
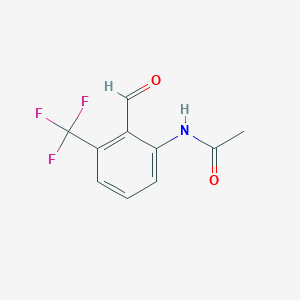
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
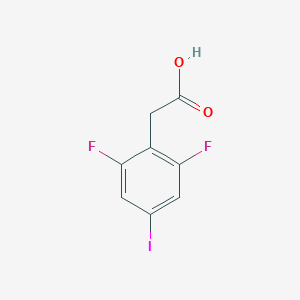
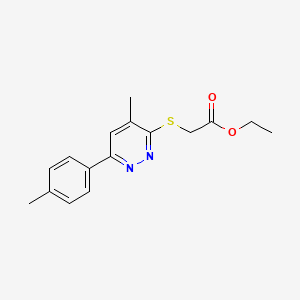
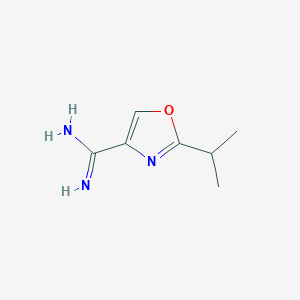
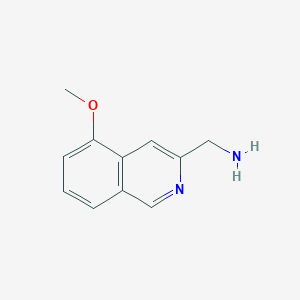
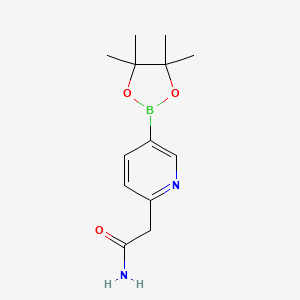
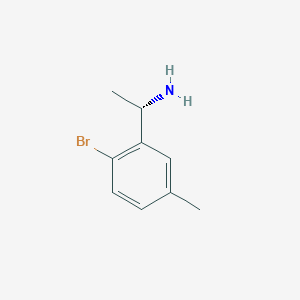
![5,8-Dichloropyrido[3,4-b]pyrazine](/img/structure/B12970880.png)
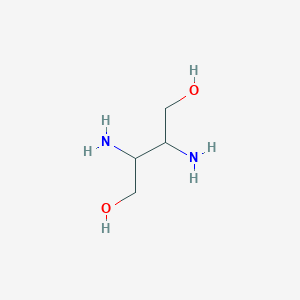
![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
